molecular formula C14H22N2O6S B558480 Boc-D-met-osu CAS No. 26060-98-0

Boc-D-met-osu

Cat. No.: B558480
CAS No.: 26060-98-0
M. Wt: 346.4 g/mol
InChI Key: PCZJWSPKNYONIM-SECBINFHSA-N
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Description

Boc-D-methionine N-hydroxysuccinimide ester, commonly referred to as Boc-D-met-osu, is a derivative of the amino acid methionine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butyloxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions at the amino site, while the N-hydroxysuccinimide ester facilitates the coupling of the methionine derivative with other molecules.

Mechanism of Action

Target of Action

Boc-D-met-osu, also known as Boc-L-methionine hydroxysuccinimide ester, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of this compound are primary amines, which are unique because they can accommodate two such groups .

Mode of Action

This compound interacts with its targets (primary amines) by forming a carbamate linkage, resulting in a so-called Boc-derivative . This interaction protects the amino function during the synthesis of multifunctional targets .

Biochemical Pathways

It’s known that the compound plays a pivotal role in the synthesis of multifunctional targets where amino functions often occur .

Pharmacokinetics

It’s known that this compound is used in the synthesis of multifunctional targets, implying that its bioavailability would be dependent on the specific context of its use .

Result of Action

The result of this compound’s action is the protection of amino functions during the synthesis of multifunctional targets . This protection facilitates the synthesis process and prevents unwanted reactions involving the amino functions .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH of the environment can significantly influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-methionine N-hydroxysuccinimide ester typically involves the reaction of Boc-D-methionine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane or dimethylformamide at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of Boc-D-methionine N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Boc-D-methionine N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-methionine N-hydroxysuccinimide ester is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Boc-D-methionine N-hydroxysuccinimide ester is unique due to its combination of the Boc protective group and the N-hydroxysuccinimide ester functionality. Similar compounds include:

These compounds share similar reactivity and applications but differ in their protective groups and stereochemistry, which can influence their reactivity and suitability for specific applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJWSPKNYONIM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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